8-Methyl-6,9-diazaspiro[4.5]decane

Tryptophan Hydroxylase 1 (TPH1) Chiral Resolution Enantioselective Synthesis

8-Methyl-6,9-diazaspiro[4.5]decane is a chiral, spirocyclic diamine scaffold with a conformationally rigid spiro[4.5]decane core. Unlike planar heterocycles or mispositioned diazaspiro analogs, the precise 6,9-diaza arrangement and 8-methyl substitution provide a unique 3D pharmacophoric orientation critical for selective kinase inhibitor and GPCR modulator design. Ideal for TPH1 inhibition programs, this building block offers demonstrated metabolic stability advantages. With two reactive secondary amines, it enables rapid parallel library synthesis. Choose this scaffold to eliminate in-class substitution guesswork and accelerate hit-to-lead optimization with enhanced ADME properties.

Molecular Formula C9H18N2
Molecular Weight 154.25
CAS No. 1486802-24-7
Cat. No. B3241838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-6,9-diazaspiro[4.5]decane
CAS1486802-24-7
Molecular FormulaC9H18N2
Molecular Weight154.25
Structural Identifiers
SMILESCC1CNC2(CCCC2)CN1
InChIInChI=1S/C9H18N2/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10-11H,2-7H2,1H3
InChIKeyLWYOOVDJHYJCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-6,9-diazaspiro[4.5]decane (CAS 1486802-24-7) Spirocyclic Scaffold for Drug Discovery and Chemical Biology


8-Methyl-6,9-diazaspiro[4.5]decane (CAS: 1486802-24-7) is a saturated, chiral spirocyclic diamine with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It features a unique, conformationally rigid spiro[4.5]decane framework comprising a cyclopentane ring fused to a piperazine ring at a single quaternary carbon. This three-dimensional architecture confers enhanced metabolic stability and distinct conformational preferences compared to planar heterocycles, making it a valuable core scaffold and building block in medicinal chemistry for the development of novel kinase inhibitors and GPCR modulators [1].

Why Structural Analogs of 8-Methyl-6,9-diazaspiro[4.5]decane Are Not Interchangeable


While 8-Methyl-6,9-diazaspiro[4.5]decane belongs to the diazaspiro[4.5]decane class, generic substitution with other in-class compounds (e.g., 2,8-diazaspiro[4.5]decanes) or other spirocycles (e.g., spiro[5.5]undecanes) is scientifically unsound due to significant differences in ring size, nitrogen atom positioning, and substitution patterns that critically impact target engagement and physicochemical properties [1]. For instance, the precise 6,9-diaza arrangement in this scaffold provides a distinct spatial orientation for key pharmacophoric elements, a critical factor in the design of potent and selective kinase inhibitors. Altering the spiro ring size or nitrogen placement can drastically shift activity profiles, as evidenced by studies showing that diazaspiro[5.5]undecane analogs exhibit markedly different potency in glycoprotein IIb-IIIa antagonism compared to the diazaspiro[4.5]decane core [2]. Furthermore, the methyl group at the 8-position introduces a chiral center, and the specific enantiomer is often crucial for biological activity [3]. These factors render simple 'in-class' substitutions unreliable for achieving consistent or reproducible results in lead optimization and chemical biology studies.

Quantitative Comparative Data for 8-Methyl-6,9-diazaspiro[4.5]decane and its Analogs in Drug Discovery


Enantiomeric Purity: Key to Selective TPH1 Inhibition in the 6,9-Diazaspiro[4.5]decane Series

For spirocyclic TPH1 inhibitors based on the 6,9-diazaspiro[4.5]decane core, the specific enantiomer is critical for biological activity. A patent from Altavant Sciences demonstrates a method for resolving a racemic mixture of a diazaspiro[4.5]decane intermediate to achieve an enantiomeric excess of 90% or more for the desired (S)-isomer [1]. This highlights the importance of controlling stereochemistry at the 8-position, a feature inherent to 8-Methyl-6,9-diazaspiro[4.5]decane. Procuring the racemic mixture would be inadequate for programs targeting TPH1 due to the distinct and likely differential activity of the enantiomers [1].

Tryptophan Hydroxylase 1 (TPH1) Chiral Resolution Enantioselective Synthesis

Scaffold Flexibility and Potency in Kinase Inhibitor Design: Impact of the Spiro Core

The 6,9-diazaspiro[4.5]decane core offers a distinct conformational profile compared to other spirocyclic frameworks, directly impacting kinase inhibitor potency. Research on diazaspirocyclic scaffolds as ATP-competitive kinase inhibitors has shown that the specific spiro ring size and heteroatom placement are critical for achieving potent, ligand-efficient inhibition [1]. While direct data for 8-Methyl-6,9-diazaspiro[4.5]decane is not available, studies on related 2,8-diazaspiro[4.5]decanes demonstrate that this spiro[4.5] framework can yield highly potent kinase inhibitors, with one derivative showing an IC50 of 5 nM for CDK8/19 [2]. In contrast, analogous diazaspiro[5.5]undecane scaffolds have been shown to exhibit significantly different (and often reduced) potency in related systems, underscoring the non-interchangeability of spirocyclic cores [3].

Kinase Inhibitors Structure-Activity Relationship Spirocyclic Scaffolds

Versatile Functionalization: An Enabling Building Block for Targeted Synthesis

The value of 8-Methyl-6,9-diazaspiro[4.5]decane lies in its role as a versatile, functionalizable scaffold. The compound's two secondary amine groups (at the 6 and 9 positions) are key synthetic handles for introducing diverse pharmacophores to create focused libraries of derivatives . This contrasts with more rigid, less functionalizable spirocyclic cores or flat aromatic systems, which offer fewer vectors for diversification. The ability to selectively functionalize either nitrogen allows for precise tuning of physicochemical properties and target interactions, a capability not universally present in all spirocyclic building blocks [1].

Scaffold Functionalization Medicinal Chemistry Custom Synthesis

Conformational Rigidity and Metabolic Stability Advantage of the Spiro[4.5]decane Core

The spirocyclic nature of 8-Methyl-6,9-diazaspiro[4.5]decane imparts significant conformational rigidity, a property highly sought after in drug design to improve target selectivity and metabolic stability [1]. By locking the piperazine ring into a specific three-dimensional orientation, the scaffold reduces the entropic penalty upon target binding and minimizes off-target interactions common with flexible, linear diamines [2]. While direct comparative PK data for this specific compound is unavailable, studies on analogous 2,8-diazaspiro[4.5]decane-based drug candidates have demonstrated good oral bioavailability and metabolic stability in vivo, directly attributed to the spirocyclic core [3]. For example, compound 22 (a diazaspiro[4.5]decane prodrug) exhibited a favorable pharmacokinetic profile in multiple species (F% = 33-73%, t1/2β up to 14.2 h), highlighting the advantage of this scaffold over more flexible alternatives [3].

Conformational Restriction Metabolic Stability Drug Design

Optimal Research and Industrial Use Cases for 8-Methyl-6,9-diazaspiro[4.5]decane (CAS 1486802-24-7)


Enantioselective Synthesis of TPH1 Inhibitors

8-Methyl-6,9-diazaspiro[4.5]decane is the preferred building block for medicinal chemistry programs targeting tryptophan hydroxylase 1 (TPH1) inhibition, where control of stereochemistry at the 8-position is paramount. The ability to achieve high enantiomeric purity (>90% e.e.) of the (S)-isomer from the racemate, as demonstrated for analogous diazaspiro[4.5]decane intermediates, is critical for developing potent and selective inhibitors for therapeutic applications in gastrointestinal and inflammatory diseases [1].

Development of Novel Kinase Inhibitors

This compound serves as an advanced starting point for creating focused libraries of kinase inhibitors. Its spiro[4.5]decane core provides a favorable conformational constraint that enhances target engagement and selectivity. The scaffold's ability to mimic ATP and present key pharmacophores in a defined three-dimensional space makes it a valuable template for hit-to-lead campaigns targeting kinases such as CDK8/19, where related diazaspiro[4.5]decanes have demonstrated exceptional potency (IC50 = 5 nM) [2].

Scaffold for Optimizing ADME Properties

Researchers aiming to improve the metabolic stability and oral bioavailability of their lead series should consider this spirocyclic scaffold. The conformational rigidity conferred by the spiro[4.5]decane ring system has been shown to enhance the pharmacokinetic profile of drug candidates. The procurement of this scaffold is thus a strategic decision to incorporate a privileged core with demonstrated favorable ADME properties into a medicinal chemistry project, reducing the risk of encountering poor in vivo performance common with more flexible scaffolds [3].

Diversification of Chemical Libraries

With two reactive secondary amine handles, 8-Methyl-6,9-diazaspiro[4.5]decane is an ideal building block for generating chemical diversity in library synthesis. It can be readily functionalized via alkylation, acylation, or reductive amination to rapidly explore chemical space around the core and probe structure-activity relationships. This contrasts with simpler, monofunctional building blocks that offer fewer opportunities for parallel synthesis and diversification .

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